molecular formula C19H19FN2O2S B11425528 3-(4-fluorophenyl)-10-methoxy-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

3-(4-fluorophenyl)-10-methoxy-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B11425528
M. Wt: 358.4 g/mol
InChI Key: SREWWGKHLTUDGE-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-10-methoxy-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound featuring a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-10-methoxy-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione typically involves multi-step organic reactions. A common synthetic route might start with the preparation of the core benzoxadiazocine structure, followed by the introduction of the fluorophenyl, methoxy, and thione groups through various substitution and addition reactions. Key steps include:

    Formation of the Benzoxadiazocine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: Typically done via electrophilic aromatic substitution.

    Methoxylation: Introduction of the methoxy group using methylating agents like dimethyl sulfate or methyl iodide.

    Thionation: Conversion of a carbonyl group to a thione using reagents such as Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-10-methoxy-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the thione group or other functional groups.

    Substitution: The fluorophenyl and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the specific substitution but may include bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological activities. The presence of the fluorophenyl group suggests possible applications in drug design, as fluorine atoms often enhance the biological activity of pharmaceutical compounds.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(4-fluorophenyl)-10-methoxy-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-fluorophenyl)-2,3-dihydro-1H-inden-1-one: Shares the fluorophenyl group but has a different core structure.

    10-methoxy-2,11-dimethyl-2,3,5,6-tetrahydro-4H-1,3,5-benzoxadiazocine-4-thione: Similar core structure but lacks the fluorophenyl group.

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-10-methoxy-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione lies in its combination of functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H19FN2O2S

Molecular Weight

358.4 g/mol

IUPAC Name

10-(4-fluorophenyl)-6-methoxy-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione

InChI

InChI=1S/C19H19FN2O2S/c1-11-16-14-5-4-6-15(23-3)17(14)24-19(11,2)22(18(25)21-16)13-9-7-12(20)8-10-13/h4-11,16H,1-3H3,(H,21,25)

InChI Key

SREWWGKHLTUDGE-UHFFFAOYSA-N

Canonical SMILES

CC1C2C3=C(C(=CC=C3)OC)OC1(N(C(=S)N2)C4=CC=C(C=C4)F)C

Origin of Product

United States

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